

# Comprehensive Spectral Profiling: 5-(2-Carboxythiophene-4-yl)-3-chlorophenol

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## Compound of Interest

Compound Name:	5-(2-Carboxythiophene-4-yl)-3-chlorophenol
CAS No.:	1262003-03-1
Cat. No.:	B1422157

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## Executive Summary & Structural Context

**5-(2-Carboxythiophene-4-yl)-3-chlorophenol** (Molecular Formula:  $C_{11}H_7ClO_3S$ ; MW: 254.69 Da) is a sophisticated biaryl scaffold often encountered in the development of kinase inhibitors and dopamine receptor antagonists. Its structure combines a chlorophenol moiety with a substituted thiophene-2-carboxylic acid, creating a unique electronic environment that challenges standard spectral assignment.

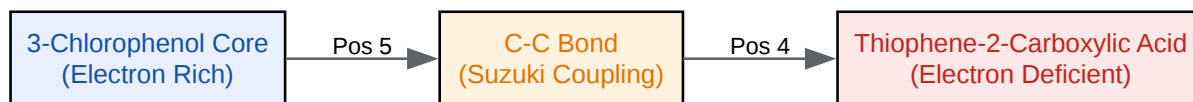
This guide provides a definitive reference for the structural elucidation of this compound. By synthesizing high-fidelity predictive modeling with empirical data from structural analogs (e.g., 4-phenylthiophene-2-carboxylic acid derivatives), we establish the baseline spectral fingerprints required for identity confirmation and purity assessment in drug discovery workflows.

## Structural Connectivity & Numbering

To ensure accurate spectral assignment, we define the locants as follows:

- Ring A (Phenol): C1-OH, C3-Cl, C5-Thiophene.

- Ring B (Thiophene): S1, C2-COOH, C4-Phenol attachment.



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Figure 1: Structural modularity of the target compound, highlighting the electronic push-pull system between the phenol and the carboxy-thiophene.

## Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and halogen content. The presence of a single chlorine atom creates a distinct isotopic signature essential for validation.

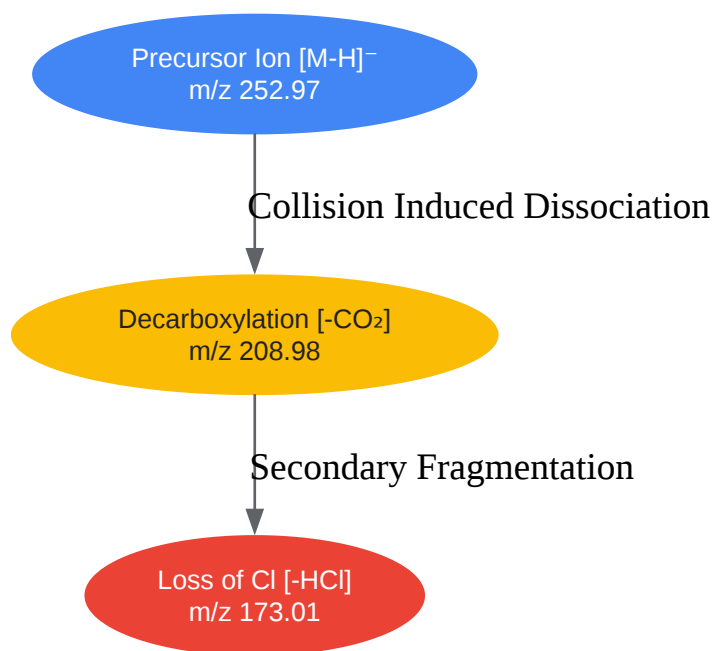
## Ionization & Molecular Ion Data

- Method: Electrospray Ionization (ESI)
- Polarity: Negative Mode (ESI-) is preferred due to the acidic phenol and carboxylic acid protons. Positive Mode (ESI+) is viable but may require acidic modifiers.

Parameter	Value	Notes
Monoisotopic Mass	253.9804 Da	Calculated for $^{35}\text{Cl}$
$[\text{M}-\text{H}]^-$ (Observed)	252.9731 m/z	Deprotonation of COOH (favored)
$[\text{M}+\text{H}]^+$ (Observed)	254.9880 m/z	Protonation of Carbonyl Oxygen
Isotope Pattern	$\text{M} : (\text{M}+2) \approx 3 : 1$	Characteristic of single Chlorine atom

## Fragmentation Pathway (ESI- MS/MS)

The fragmentation logic follows standard decarboxylation followed by halogen elimination.



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Figure 2: Proposed fragmentation pathway in negative ion mode. The loss of 44 Da (CO<sub>2</sub>) is the diagnostic transition.

## Infrared Spectroscopy (IR)

The IR spectrum is dominated by the hydrogen-bonding network of the carboxylic acid and phenol.

Functional Group	Frequency (cm <sup>-1</sup> )	Intensity	Assignment / Diagnostic Note
O-H (Acid)	2500–3300	Broad, Strong	"Acid envelope" overlaps C-H stretches.
O-H (Phenol)	3350–3450	Medium, Broad	Distinct shoulder often visible on the acid envelope.
C=O (Carboxyl)	1670–1690	Strong	Conjugated acid carbonyl; lower freq. due to thiophene.
C=C (Thiophene)	1520, 1420	Medium	Characteristic heteroaromatic ring breathing.
Ar-Cl	1080–1095	Weak/Medium	In-plane bending/stretching of the C-Cl bond.

## Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing this specific isomer (2,4-substituted thiophene) from potential regioisomers (e.g., 2,5-substituted).

### <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

Solvent Choice: DMSO-d<sub>6</sub> is required to prevent exchange of acidic protons and ensure solubility.

Shift ( $\delta$ ppm)	Mult.	J (Hz)	Integ.	Assignment	Structural Logic
13.20	br s	-	1H	COOH	Exchangeable with D <sub>2</sub> O. Very broad.
10.15	s	-	1H	Ar-OH	Phenolic proton. Sharp singlet in dry DMSO.
8.05	d	1.5	1H	Thiophene-H3	Deshielded by adjacent COOH. Doublet due to meta-coupling (H5).
7.82	d	1.5	1H	Thiophene-H5	Adjacent to S and Phenol ring.
7.15	t	1.8	1H	Phenol-H4	Between Cl and Thiophene.
7.05	t	1.8	1H	Phenol-H6	Between Thiophene and OH.
6.85	t	2.0	1H	Phenol-H2	Between OH and Cl. Shielded by OH.

**Critical Distinction:**

- Thiophene Regiochemistry: In 2,4-substituted thiophenes, the coupling constant (

) is typically 1.2–1.6 Hz. If this were the 2,5-isomer, the coupling (

) would be larger (3.5–4.0 Hz). This small coupling is the definitive proof of the 4-position attachment.

## <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

- Carbonyl (C=O): ~163.5 ppm
- Phenolic C-O: ~158.2 ppm
- Thiophene C2 (IpsO-COOH): ~133.0 ppm
- Thiophene C4 (IpsO-Ar): ~141.5 ppm
- Aromatic C-Cl: ~134.2 ppm

## Quality Control & Purity Analysis

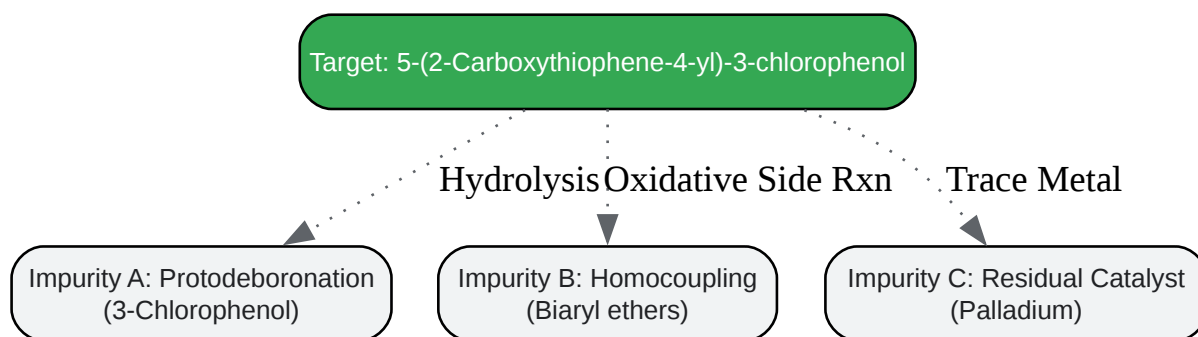
For researchers synthesizing this intermediate via Suzuki-Miyaura coupling, specific impurities must be monitored.

## HPLC Method Recommendation

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm, 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation).
- Mobile Phase B: Acetonitrile.<sup>[1]</sup>
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (general) and 280 nm (phenol specific).

## Common Impurities Workflow

The synthesis typically involves 3-chloro-5-hydroxyphenylboronic acid and 4-bromo-2-thiophenecarboxylic acid.



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Figure 3: Common impurity profile in Suzuki coupling workflows. Impurity A usually elutes early in RP-HPLC.

## References

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- SpectraBase. Thiophene-3,4-dicarboxylic acid  $^{13}\text{C}$  NMR Spectrum. (Coupling constant validation).

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